molecular formula C10H12O3 B12783847 Propyl 3-(2-furyl)acrylate CAS No. 63485-68-7

Propyl 3-(2-furyl)acrylate

Cat. No.: B12783847
CAS No.: 63485-68-7
M. Wt: 180.20 g/mol
InChI Key: RRFBKGHLBNBFGL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 3-(2-furyl)acrylate: is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring attached to an acrylic ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl 3-(2-furyl)acrylate can be synthesized through the esterification of 3-(2-furyl)acrylic acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of heterogeneous catalysts, such as silica-supported sulfuric acid, can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Propyl 3-(2-furyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The double bond in the acrylic ester group can be reduced to form the corresponding saturated ester.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Substitution: Halogenation can be carried out using halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Propyl 3-(2-furyl)propanoate.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

Propyl 3-(2-furyl)acrylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of polymers and resins with specific properties.

Mechanism of Action

The mechanism of action of Propyl 3-(2-furyl)acrylate involves its interaction with various molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the acrylic ester group can undergo hydrolysis to release the active acid form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(2-furyl)acrylate
  • Ethyl 3-(2-furyl)acrylate
  • Butyl 3-(2-furyl)acrylate

Comparison: Propyl 3-(2-furyl)acrylate is unique due to its specific ester group, which influences its physical and chemical properties. Compared to its methyl and ethyl analogs, the propyl ester has a higher boiling point and different solubility characteristics. These differences can affect its reactivity and suitability for various applications.

Biological Activity

Propyl 3-(2-furyl)acrylate (PFA) is an organic compound that has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

PFA is an ester formed from the reaction of acrylic acid and 2-furanmethanol. Its molecular formula is C11H12O3C_{11}H_{12}O_3, with a molar mass of approximately 180.2 g/mol. The compound typically appears as a pale yellow to brown liquid, with a boiling point around 253 °C and a density of approximately 1.0744 g/cm³ .

Synthesis Methods

PFA can be synthesized through several methods, including:

  • Esterification : Reacting (E)-3-(furan-2-yl) acrylic acid with propanol.
  • Condensation Reactions : Utilizing various furan derivatives to create modified acrylates .

Antioxidant Properties

Research indicates that PFA exhibits significant antioxidant properties , which may help mitigate oxidative stress. Studies have shown its ability to influence lipid peroxidation processes, suggesting a protective role against cellular damage caused by free radicals .

Antifungal Activity

PFA has demonstrated notable antifungal activity, particularly against Candida albicans. The minimum inhibitory concentrations (MICs) of PFA were found to range from 64 to 512 µg/mL, which is comparable to established antifungal agents like amphotericin B and fluconazole . PFA was effective in reducing the formation of virulence structures in C. albicans, indicating its potential as a therapeutic agent in treating fungal infections.

Table I: Antifungal Activity of PFA

CompoundMIC (µg/mL)
This compound64 - 512
Amphotericin B1 - 2
Fluconazole32 - 256

Antibacterial Activity

PFA has also been evaluated for its antibacterial properties. In vitro studies have shown varying degrees of activity against Gram-positive bacteria. While some derivatives exhibited weak activity, others demonstrated significant inhibition against strains such as Staphylococcus aureus and Escherichia coli .

Table II: Antibacterial Activity of PFA Derivatives

CompoundActivity Against S. aureusActivity Against E. coli
PFA Derivative IaWeakInactive
PFA Derivative IIeHighModerate

The biological activity of PFA can be attributed to its ability to interact with biological macromolecules, including proteins and lipid membranes. This interaction may modulate oxidative stress responses and influence cellular functions, making it a candidate for further investigation in therapeutic applications .

Case Studies

  • Antifungal Study : A study conducted on the antifungal properties of PFA showed that it effectively inhibited the yeast-to-hypha transition in C. albicans, which is crucial for its pathogenicity. The results indicated that while amphotericin B was more effective overall, PFA still provided significant inhibition of fungal growth .
  • Antibacterial Evaluation : In another study focusing on the antibacterial effects of furan derivatives, several compounds derived from PFA were tested against various bacterial strains. Some derivatives showed promising results, warranting further exploration into their potential as antibacterial agents .

Properties

CAS No.

63485-68-7

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

propyl (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H12O3/c1-2-7-13-10(11)6-5-9-4-3-8-12-9/h3-6,8H,2,7H2,1H3/b6-5+

InChI Key

RRFBKGHLBNBFGL-AATRIKPKSA-N

Isomeric SMILES

CCCOC(=O)/C=C/C1=CC=CO1

Canonical SMILES

CCCOC(=O)C=CC1=CC=CO1

density

1.071-1.077 (20°)

physical_description

Colourless to pale yellow liquid;  Light strawberry, pear-like aroma

solubility

Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.